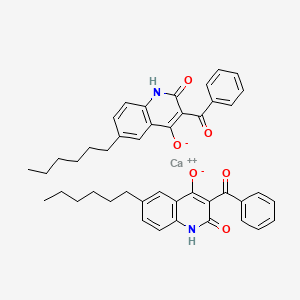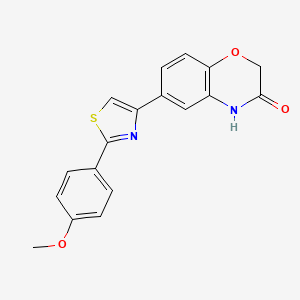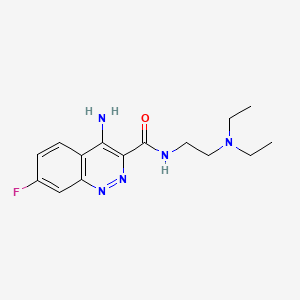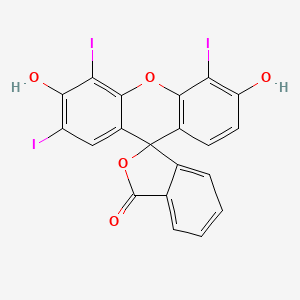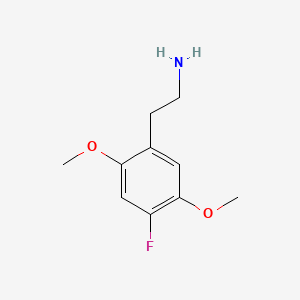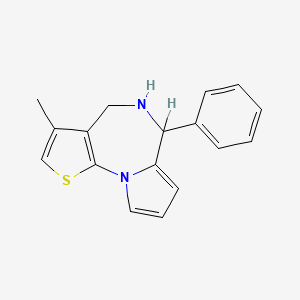
5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes pyrrole, thieno, and diazepine moieties, making it a versatile scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene can yield the desired compound . Another approach involves the use of methanesulfonic acid under reflux in methanol to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient cyclization and minimize side reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the diazepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups, leading to a diverse array of derivatives with potential biological activities.
Applications De Recherche Scientifique
Industry: Its unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit coagulation factors Xa and XIa, thereby exerting anticoagulant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar pyrrole ring but differ in the fused pyrazine moiety.
Pyrrolo[3,2,1-ij]quinoline derivatives: These compounds have a similar tricyclic structure and have been studied for their anticoagulant and antitumor activities.
Uniqueness
5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its fused thieno and diazepine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new compounds with diverse biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
137052-92-7 |
|---|---|
Formule moléculaire |
C17H16N2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
5-methyl-9-phenyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H16N2S/c1-12-11-20-17-14(12)10-18-16(13-6-3-2-4-7-13)15-8-5-9-19(15)17/h2-9,11,16,18H,10H2,1H3 |
Clé InChI |
TYNBIJAMDQFXTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


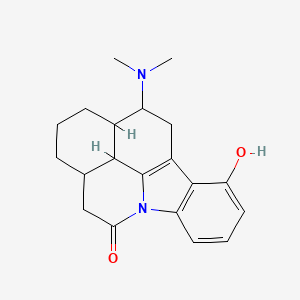
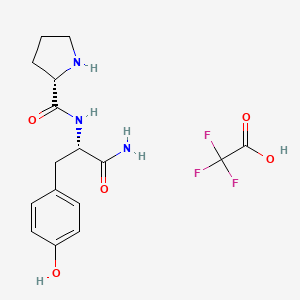

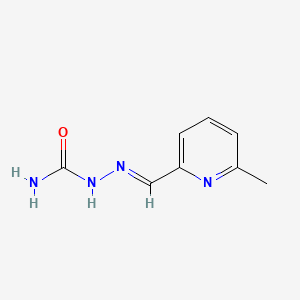

![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
